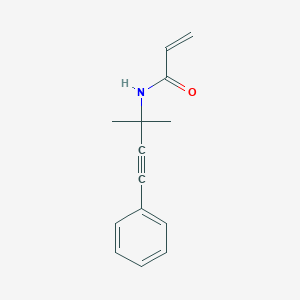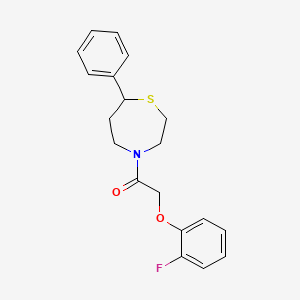
N-(3-methoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide, also known as MPQOA, is a novel compound with potential applications in scientific research. It is a quinoline-piperazine derivative that has been synthesized and studied for its biochemical and physiological effects.
科学的研究の応用
Structural Insights and Molecular Interactions
Research on amide derivatives similar to N-(3-methoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide has provided insights into their structural orientations and interactions at the molecular level. For example, studies on stretched amides with tweezer-like geometry have shown how self-assembly through weak interactions can give rise to channel-like structures, offering potential applications in molecular engineering and design (Kalita, Baruah, 2010). Similarly, the study of salts and co-crystals of quinoline derivatives with amide bonds reveals structural diversity, which might be leveraged in creating new materials with specific properties (Karmakar, Kalita, Baruah, 2009).
Antimicrobial and Antiprotozoal Applications
The synthesis and evaluation of novel amide derivatives for antimicrobial and antiprotozoal activities have been a significant area of research. One study synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, showing promising antibacterial and antifungal activities, hinting at potential uses in developing new antimicrobial agents (Debnath, Ganguly, 2015). Another study designed quinoxaline-based 1,3,4-oxadiazoles, which displayed significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting their application in treating infectious diseases (Patel et al., 2017).
Neuroprotective Effects
Novel derivatives bearing morpholine/phenylpiperazine moiety have been evaluated for their neuroprotective effects, specifically against acetylcholinesterase (AChE) and butylcholinesterase (BuChE). Compounds such as N-(3-cyano-4-(4-methoxyphenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide have shown significant AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases (Sameem et al., 2017).
Antiproliferative and Antiplatelet Activities
Research on oxime- and amide-containing quinolin-2(1H)-one derivatives has revealed their antiproliferative and antiplatelet activities. These findings suggest potential applications in developing therapeutic agents for cancer and cardiovascular diseases (Chen et al., 2007).
Multifunctional Aldose Reductase Inhibitors
Quinoxalin-2(1H)-one based compounds have been identified as potent and selective aldose reductase inhibitors, with additional antioxidant activities. These compounds, such as 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid, offer a multifunctional approach to combating diabetic complications, showcasing the versatility of amide derivatives in therapeutic applications (Qin et al., 2015).
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-34-24-11-6-8-22(19-24)29-27(33)20-35-25-12-5-7-21-13-14-26(30-28(21)25)32-17-15-31(16-18-32)23-9-3-2-4-10-23/h2-14,19H,15-18,20H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLVWNSKSKFISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2926052.png)



![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2926059.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2926063.png)
![8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B2926064.png)
![N-(5-Thiaspiro[3.5]nonan-8-yl)prop-2-enamide](/img/structure/B2926065.png)
![N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2926066.png)

![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2926071.png)
![1-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2926072.png)
